Lipophilicity Advantage: LogP Comparison of N-Allyl vs. N,N-Dimethyl Quinazoline-4-sulfanyl Acetamides
The N-allyl derivative demonstrates a significantly higher computed LogP (4.98) compared to the N,N-dimethyl analog (XLogP3-AA = 4.0), a difference of +0.98 log units [1]. This elevated lipophilicity predicts approximately 9.5-fold greater partition into the octanol phase at equilibrium, which may translate to enhanced passive membrane permeability for intracellular target engagement, although it may also increase non-specific plasma protein binding [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 4.98 (Chemsrc computed value) |
| Comparator Or Baseline | N,N-Dimethyl analog (CAS 606131-44-6, PubChem CID 1459606): XLogP3-AA = 4.0 |
| Quantified Difference | ΔLogP = +0.98 (target is approximately 9.5-fold more lipophilic) |
| Conditions | Computed LogP values from authoritative chemical databases; Chemsrc (target) and PubChem XLogP3-AA 3.0 (comparator) |
Why This Matters
A LogP difference of nearly one full unit materially alters predicted ADME behavior; procurement decisions for a screening library must account for this property gap when selecting among N-substituted analogs.
- [1] PubChem. CID 1459606: 2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide. XLogP3-AA 4.0, Hydrogen Bond Donor Count 0. View Source
